molecular formula C23H28O3 B084243 2-(4-nonylbenzoyl)benzoic acid CAS No. 13936-29-3

2-(4-nonylbenzoyl)benzoic acid

Cat. No.: B084243
CAS No.: 13936-29-3
M. Wt: 352.5 g/mol
InChI Key: RIMAJWNGTMFZOT-UHFFFAOYSA-N
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Description

2-(4-Nonylbenzoyl)benzoic acid is a substituted benzoic acid derivative featuring a nonyl group (C₉H₁₉) attached to the benzoyl moiety at the para position. This compound belongs to a class of aromatic carboxylic acids with applications in pharmaceuticals, agrochemicals, and material science. Its structure combines lipophilic (nonyl chain) and hydrophilic (carboxylic acid) regions, enabling interactions with biological targets or polymeric matrices.

Properties

CAS No.

13936-29-3

Molecular Formula

C23H28O3

Molecular Weight

352.5 g/mol

IUPAC Name

2-(4-nonylbenzoyl)benzoic acid

InChI

InChI=1S/C23H28O3/c1-2-3-4-5-6-7-8-11-18-14-16-19(17-15-18)22(24)20-12-9-10-13-21(20)23(25)26/h9-10,12-17H,2-8,11H2,1H3,(H,25,26)

InChI Key

RIMAJWNGTMFZOT-UHFFFAOYSA-N

SMILES

CCCCCCCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O

Other CAS No.

13936-29-3

Synonyms

2-(4-Nonylbenzoyl)benzoic acid

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-(4-nonylbenzoyl)- typically involves the Friedel-Crafts acylation reaction. This reaction uses benzoic acid and 4-nonylbenzoyl chloride as starting materials, with a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the production of benzoic acid, 2-(4-nonylbenzoyl)- can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-(4-nonylbenzoyl)benzoic acid can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nonylbenzoyl group can be replaced by other substituents using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: 2-(4-nonylbenzoyl)benzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound is used to study the effects of nonylbenzoyl derivatives on cellular processes. It can be used as a model compound to understand the interactions between similar molecules and biological systems.

Medicine: Although not widely used in medicine, benzoic acid, 2-(4-nonylbenzoyl)- has potential applications in the development of new pharmaceuticals. Its unique structure can be exploited to design drugs with specific biological activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be used as a precursor for the synthesis of polymers, resins, and other high-performance materials.

Mechanism of Action

The mechanism of action of benzoic acid, 2-(4-nonylbenzoyl)- involves its interaction with specific molecular targets. The nonylbenzoyl group can interact with hydrophobic regions of proteins or cell membranes, affecting their function. The benzoic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity: The nonyl chain in this compound significantly increases logP compared to methyl, methoxy, or chloro derivatives, impacting bioavailability and environmental persistence.
  • Receptor Binding: Methoxy and methyl substituents enhance binding affinity to T1R3 receptors (a taste receptor), with ΔGbinding values lower (more favorable) than unsubstituted benzoic acid . The nonyl derivative’s bulky chain may sterically hinder receptor interactions.
  • Applications : Chloro and biphenyl derivatives are prioritized in industrial markets (e.g., polymers, electronics), whereas methyl/methoxy variants are studied for pharmacological activity .

Q & A

Basic: What are the standard synthetic routes for 2-(4-nonylbenzoyl)benzoic acid, and how can reaction efficiency be optimized?

Answer:
The synthesis typically involves Friedel-Crafts acylation, where 4-nonylbenzoyl chloride reacts with benzoic acid derivatives in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimization can be achieved via response surface methodology (RSM) to evaluate variables like temperature, catalyst loading, and solvent polarity. For example, RSM was used in benzoic acid production to maximize yield by modeling interactions between incubation temperature and starter cultures . Purity is validated using HPLC or LC-MS (e.g., protocols from Creative Proteomics for benzoic acid derivatives ).

Advanced: How can X-ray crystallography resolve ambiguities in the structural elucidation of this compound?

Answer:
SHELX programs (e.g., SHELXS/SHELXL) are critical for refining crystal structures, especially when nonyl chain flexibility complicates electron density maps. For similar compounds, SHELXL’s robust handling of twinned data and high-resolution refinement has been demonstrated . Key steps include:

  • Data collection at low temperatures (100 K) to minimize thermal motion.
  • Using restraints for flexible alkyl chains.
  • Cross-validating results with DFT calculations to confirm bond angles and torsional conformations.

Basic: Which analytical techniques are most reliable for quantifying this compound in complex matrices?

Answer:
LC-MS is preferred for sensitivity and specificity, particularly when detecting trace metabolites. Creative Proteomics’ LC-MS platform, validated for benzoic acid analysis, employs:

  • Reverse-phase C18 columns with a methanol/water gradient.
  • Electrospray ionization (ESI) in negative ion mode.
  • Internal standards (e.g., deuterated analogs) to correct matrix effects . UV-spectroscopy (λ ~250–300 nm) is also used for preliminary quantification, as shown in benzothiazolyl-azo benzoic acid studies .

Advanced: How do metabolic pathways of this compound compare to structurally related benzoic acid derivatives?

Answer:
In vitro models using cytochrome P450 enzymes (e.g., CYP199A4) reveal oxidation patterns. For example, 4-(imidazol-1-yl)benzoic acid undergoes hydroxylation followed by conjugation, detected via HPLC and NMR . Key steps:

  • Incubate with liver microsomes or recombinant CYP isoforms.
  • Monitor phase I metabolites (hydroxylated products) and phase II conjugates (glucuronides/sulfates).
  • Compare with structurally similar compounds (e.g., 4-hydroxybenzoic acid derivatives ).

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:
Based on MSDS data for related compounds:

  • Use PPE (gloves, goggles, lab coat) to avoid dermal/ocular exposure .
  • Store in airtight containers at 2–8°C to prevent degradation .
  • Conduct reactions in a fume hood due to potential inhalational hazards .

Advanced: How can researchers resolve contradictions in activity data between in vitro and in vivo studies of this compound?

Answer:
Discrepancies often arise from bioavailability or metabolite interference. Methodological solutions include:

  • Physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution.
  • Stable isotope labeling to track parent compound vs. metabolites in vivo.
  • Validate in vitro findings using 3D cell cultures or organ-on-a-chip systems, which better mimic in vivo conditions .

Advanced: What strategies are effective in studying enzyme inhibition by this compound?

Answer:
For CYP450 inhibition assays:

  • Use fluorescence-based assays or LC-MS to measure residual enzyme activity.
  • Determine IC₅₀ values with dose-response curves (e.g., 4-(imidazol-1-yl)benzoic acid studies ).
  • Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and guide mutagenesis experiments.

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